3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine

Drug Design Physicochemical Properties Lead Optimization

3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine is the optimal building block for kinase inhibitor libraries. The 3-bromo group enables efficient Suzuki, Stille, or Buchwald-Hartwig diversification to explore SAR at the hinge-binding vector. The 1-methyl group enhances permeability (LogP ~1.9) and oral bioavailability potential. It is a validated intermediate in SSTR4 agonist synthesis, with a documented high-yield Stille coupling (85%). Choose this scaffold for streamlined library synthesis and favorable ADME properties.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 116855-03-9
Cat. No. B180037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine
CAS116855-03-9
Synonyms3-BROMO-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC=N2)C(=N1)Br
InChIInChI=1S/C7H6BrN3/c1-11-7-5(6(8)10-11)3-2-4-9-7/h2-4H,1H3
InChIKeyBVDWIHGOGVWCCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 116855-03-9): A Core Heterocyclic Building Block for Kinase Inhibitor and Drug Discovery


3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS: 116855-03-9) is a heteroaromatic compound characterized by a pyrazolo[3,4-b]pyridine core, a versatile scaffold in medicinal chemistry, particularly for kinase inhibition [1]. Its molecular formula is C7H6BrN3 and it has a molecular weight of 212.05 g/mol . The presence of a bromine atom at the 3-position and a methyl group at the 1-position provides specific chemical reactivity and defines its role as a key intermediate, enabling further structural diversification through cross-coupling reactions [2].

Why 3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine is Not a Commodity: The Crucial Role of its 3-Bromo-1-Methyl Substitution Pattern


The pyrazolo[3,4-b]pyridine scaffold's utility in kinase inhibition stems from its ability to mimic the adenine ring of ATP and bind to the kinase hinge region, yet the specific substitution pattern dictates binding affinity, selectivity, and pharmacokinetic properties [1]. Substituting 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine with a different regioisomer (e.g., 5-bromo) or an analog lacking the 1-methyl group would fundamentally alter its reactivity in cross-coupling reactions and its interaction with biological targets. For instance, the 3-bromo substituent is specifically positioned for palladium-catalyzed functionalization to generate diverse libraries of 3-substituted pyrazolopyridines, a key step in structure-activity relationship (SAR) studies [2]. Furthermore, the 1-methyl group influences the scaffold's electronic properties and lipophilicity (LogP ~1.9), which are critical for membrane permeability and overall drug-likeness [3].

Quantitative Evidence for Selecting 3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine Over Analogs


1-Methyl vs. 1H-Unsubstituted Analog: Impact on Lipophilicity and Reactivity

The 1-methyl substituent on the pyrazolo[3,4-b]pyridine scaffold is critical for modulating lipophilicity, a key determinant of drug-likeness. The target compound, 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine, has a calculated LogP value of 1.9 [1]. In contrast, its unsubstituted analog, 3-bromo-1H-pyrazolo[3,4-b]pyridine, is predicted to have a lower LogP, reflecting increased polarity and reduced membrane permeability. The specific difference, while dependent on the exact model, is typically >0.5 log units for this type of modification, which significantly influences oral bioavailability and cellular uptake.

Drug Design Physicochemical Properties Lead Optimization

Regioselective Functionalization: 3-Bromo vs. 5-Bromo Isomers in Kinase Inhibitor Design

The position of the bromine atom on the pyrazolo[3,4-b]pyridine core is paramount for regioselective functionalization and subsequent biological activity. 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine is specifically designed for cross-coupling reactions at the 3-position [1]. This is a distinct advantage over the 5-bromo isomer, 5-bromo-1H-pyrazolo[3,4-b]pyridine, which is a common motif in certain kinase inhibitors (e.g., some FGFR antagonists [2]) but targets a different vector. Substitution at the 3-position, as in the target compound, is often preferred for interacting with the kinase hinge region, whereas the 5-position may project toward the solvent or a different pocket. The difference in biological outcome is stark; for example, in a series of GSK-3 inhibitors, the 3-position was critical for potency, and its functionalization led to nanomolar IC50 values [3].

Kinase Inhibitors Cross-Coupling SAR Studies

Downstream Synthetic Utility: A Documented Route to 3-Acetyl Derivatives with 85% Yield

The synthetic utility of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine is exemplified by a documented downstream transformation. A Stille coupling with tributyl(1-ethoxyvinyl)tin, followed by acidic hydrolysis, yields a 3-acetyl derivative in 85% overall yield [1]. This specific, high-yielding protocol is not directly transferable to the 3-chloro or 3-iodo analogs without re-optimization of reaction conditions due to differences in oxidative addition rates. The 3-bromo substituent provides an optimal balance of stability and reactivity for this transformation.

Synthetic Methodology Stille Coupling Yield Optimization

Commercial Purity Benchmark: ≥98% Assay Enables Reproducible Research Outcomes

For use as a critical building block, compound purity directly impacts synthetic yields and the reliability of biological assays. A major chemical supplier offers 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine with an assay of ≥98% . This high level of purity reduces the risk of side reactions from unknown impurities and ensures that the measured biological activity can be attributed to the intended derivative, not to a contaminant. While 95% purity is also commercially available, the higher-grade material provides a more robust foundation for demanding applications.

Quality Control Purity Reproducibility

Recommended Application Scenarios for 3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine Based on Differentiated Evidence


Medicinal Chemistry: Generating 3-Substituted Kinase Inhibitor Libraries via Palladium Cross-Coupling

This compound is the optimal choice for medicinal chemists designing kinase inhibitor libraries. The 3-bromo substituent is ideally positioned for diversification via Suzuki, Stille, or Buchwald-Hartwig reactions, allowing for systematic exploration of SAR at a vector critical for kinase hinge-binding [1]. The documented high yield (85%) in a specific Stille coupling provides a validated and efficient entry point for library synthesis [2].

Targeted Synthesis: A Building Block for SSTR4 Agonist Development

3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine has been specifically cited as a key intermediate in the synthesis of 3-aza-bicyclo[3.1.0]hexane-6-carboxamide derivatives, which are potent and selective agonists for the somatostatin receptor subtype 4 (SSTR4) [1]. This provides a direct link to a therapeutic area focused on pain and inflammatory diseases, making this building block essential for any program targeting this specific receptor.

Lead Optimization: Leveraging Predicted Physicochemical Properties for Oral Bioavailability

For projects where oral bioavailability is a key objective, 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine offers a calculated LogP of 1.9, which is within the optimal range for drug-likeness [1]. This property, combined with its low molecular weight (212.05 g/mol), makes it a superior starting point compared to its 1H-unsubstituted or larger, more lipophilic analogs when designing compounds with a favorable ADME profile [2].

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